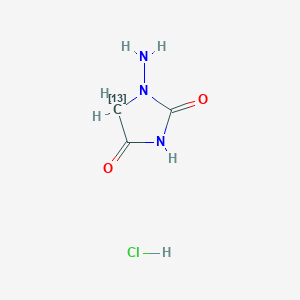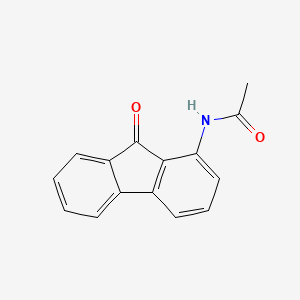
4-(Dihydroxymethyl)pyridine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dihydroxymethyl)pyridine 1-oxide is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. Pyridine derivatives, including pyridine N-oxides, are significant in various fields due to their unique chemical properties and biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dihydroxymethyl)pyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyridine derivatives using oxidizing agents such as peracids (e.g., peracetic acid, m-chloroperbenzoic acid) or hydrogen peroxide in the presence of a catalyst . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired N-oxide product efficiently.
Industrial Production Methods
Industrial production of pyridine N-oxides, including this compound, often involves large-scale oxidation processes using environmentally friendly oxidants like aqueous hydrogen peroxide. These methods are preferred due to their high efficiency and minimal waste production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids and hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield higher-order N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
4-(Dihydroxymethyl)pyridine 1-oxide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(Dihydroxymethyl)pyridine 1-oxide involves its ability to act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards electrophiles . This property makes it useful in catalysis and organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine N-oxide: A simpler derivative with similar chemical properties.
4-Hydroxymethylpyridine N-oxide: Another derivative with one hydroxymethyl group.
2,6-Dihydroxymethylpyridine N-oxide: A compound with two hydroxymethyl groups at different positions.
Uniqueness
4-(Dihydroxymethyl)pyridine 1-oxide is unique due to the presence of two hydroxymethyl groups, which provide additional sites for chemical modification and functionalization. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C6H7NO3 |
|---|---|
Poids moléculaire |
141.12 g/mol |
Nom IUPAC |
(1-oxidopyridin-1-ium-4-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-1-3-7(10)4-2-5/h1-4,6,8-9H |
Clé InChI |
NBCGDNYMDFXWGS-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC=C1C(O)O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
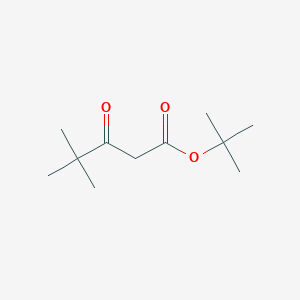
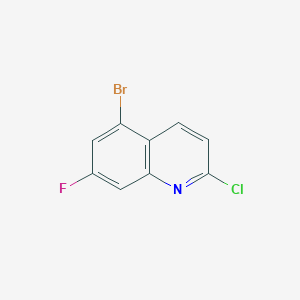
![2-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B13031322.png)
![6-Piperazinoimidazo[1,2-a]pyridinedihydrochloride](/img/structure/B13031334.png)
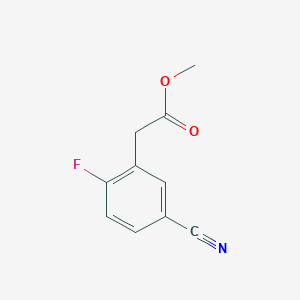
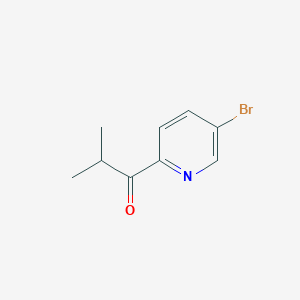
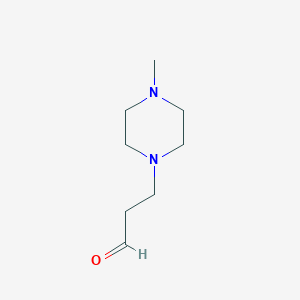
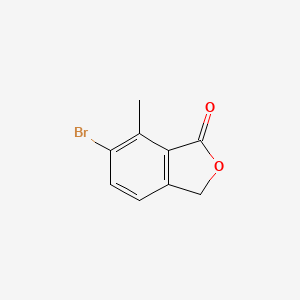
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-pyridin-4-YL-acetic acid](/img/structure/B13031352.png)

